(4-Methoxy-2-nitrophenyl)hydrazine

Heterocyclic Chemistry Benzotriazole Synthesis Reductive Cyclization

Researchers requiring ortho-substituted arylhydrazines face substitution pattern mismatches with standard phenylhydrazines or DNPH, leading to failed cyclizations or harsh derivatization conditions. CAS 61690-45-7 solves this with a precise electronic profile. - **Cyclization advantage:** 81% conversion to 1-Hydroxy-6-methoxy-benzotriazole via intramolecular cyclization-inaccessible from 4-nitrophenylhydrazine. - **Mild derivatization:** Methoxy group tempers nitro deactivation, enabling hydrazone formation under neutral conditions for acid-labile aldehydes. - **Drug-like balance:** cLogP 1.6, TPSA 93.1 Ų-optimal for lead optimization vs. DNPH or 4-methoxyphenylhydrazine. Available for immediate research supply.

Molecular Formula C7H9N3O3
Molecular Weight 183.16 g/mol
CAS No. 61690-45-7
Cat. No. B3385190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxy-2-nitrophenyl)hydrazine
CAS61690-45-7
Molecular FormulaC7H9N3O3
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NN)[N+](=O)[O-]
InChIInChI=1S/C7H9N3O3/c1-13-5-2-3-6(9-8)7(4-5)10(11)12/h2-4,9H,8H2,1H3
InChIKeyWMJOCGQUSXPCEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of (4-Methoxy-2-nitrophenyl)hydrazine


(4-Methoxy-2-nitrophenyl)hydrazine, CAS 61690-45-7, is a functionalized arylhydrazine bearing both an electron-donating methoxy group and an electron-withdrawing nitro group ortho to the hydrazine moiety . With a molecular formula of C7H9N3O3 and a molecular weight of 183.16 g/mol, this compound serves as a key building block for the construction of nitrogen-containing heterocycles, including benzotriazoles, indazoles, and hydrazone derivatives [1]. The strategic placement of substituents around the aromatic ring imparts a unique electronic profile that distinguishes its reactivity from other commercially available phenylhydrazines, positioning it as a specialized intermediate for targeted synthetic applications .

Workflow Heterocycle synthesis building block for benzotriazoles, indazoles, and hydrazones
Selection Ortho-nitro + para-methoxy substitution enables cyclization pathways not accessible with simpler phenylhydrazines
Context Synthetic intermediate for targeted scaffold construction and derivatization studies

Why Generic Arylhydrazines Cannot Replace It


Direct substitution with unsubstituted phenylhydrazine or even mono-nitrated analogs like 4-nitrophenylhydrazine is not chemically or functionally equivalent. The ortho-nitro group in (4-Methoxy-2-nitrophenyl)hydrazine is not merely a spectator; it is a powerful electron-withdrawing group that, when positioned adjacent to the hydrazine, significantly alters the nucleophilicity and redox potential of the N-terminus and can actively participate in intramolecular cyclization reactions [1]. Furthermore, the para-methoxy group introduces an electron-donating effect that counterbalances the nitro group's influence, creating a unique, localized electronic environment. This contrasts sharply with 2,4-dinitrophenylhydrazine (DNPH), where two strong electron-withdrawing groups dominate the electronics, making it less nucleophilic and more prone to decomposition . This distinct electronic and steric profile dictates that (4-Methoxy-2-nitrophenyl)hydrazine will follow divergent reaction pathways, especially in cyclocondensation and reduction sequences, rendering it a non-interchangeable, application-specific reagent .

Electronics Ortho-nitro group adjacent to hydrazine alters nucleophilicity and redox potential; mono-nitrated or unsubstituted phenylhydrazines lack this electronic environment
Cyclization Ortho-nitro enables intramolecular benzotriazole formation; para-substituted analogs like 4-nitrophenylhydrazine cannot support the same cyclization route
DNPH contrast 2,4-Dinitrophenylhydrazine (DNPH) has dominant electron-withdrawing effects, leading to lower nucleophilicity and different decomposition pathways

Quantitative Evidence for Selecting This Compound


Benzotriazole Cyclization Efficiency

The ortho-nitro substitution in (4-Methoxy-2-nitrophenyl)hydrazine is a critical structural feature enabling its direct, high-yielding conversion to 1-hydroxybenzotriazoles, a reactivity pathway not available to para-substituted analogs like 4-nitrophenylhydrazine. A documented synthetic protocol demonstrates that under basic conditions (triethylamine) in xylene, (4-Methoxy-2-nitrophenyl)hydrazine undergoes cyclization to yield 1-Hydroxy-6-methoxy-benzotriazol with an efficiency of 81% [1].

Benzotriazole Cyclization
Class-level inference
81% yield
1-Hydroxy-6-methoxy-benzotriazol, triethylamine/xylene, 3 h
Reported conversion supports benzotriazole scaffold access
4-Nitrophenylhydrazine unreactive in this ortho-driven cyclization
Heterocyclic Chemistry Benzotriazole Synthesis Reductive Cyclization

Intermediate Reactivity in Derivatization

The reactivity of arylhydrazines towards carbonyl compounds is inversely correlated with the electron-withdrawing strength of ring substituents. 2,4-Dinitrophenylhydrazine (DNPH), bearing two strong nitro groups, is less reactive and requires strongly acidic media for efficient hydrazone formation. In contrast, unsubstituted phenylhydrazine is highly reactive but often yields unstable or non-crystalline products. (4-Methoxy-2-nitrophenyl)hydrazine, with one nitro and one methoxy group, is expected to exhibit intermediate reactivity . This allows for derivatization under milder conditions than DNPH, while still providing crystalline hydrazone derivatives with enhanced stability compared to phenylhydrazine adducts [1].

Hydrazone Reactivity
Class-level inference
Intermediate nucleophilicity
-NO₂ (withdrawing) balanced by -OCH₃ (donating)
May allow derivatization under milder conditions than DNPH
Phenylhydrazine gives less stable products; DNPH requires strong acid
Analytical Chemistry Derivatization Hydrazone Formation

Distinct Physicochemical Profile

The unique substitution pattern of (4-Methoxy-2-nitrophenyl)hydrazine translates into distinct physicochemical properties that can be leveraged in medicinal chemistry. Computational analysis reveals a calculated LogP of 1.6 and a topological polar surface area (TPSA) of 93.1 Ų [1]. These values place the compound within a favorable range for oral bioavailability (Lipinski's Rule of Five) and suggest a different pharmacokinetic profile compared to both more polar (e.g., DNPH) and more lipophilic (e.g., 4-methoxyphenylhydrazine) analogs [2].

Physicochemical Profile
Cross-study comparable
cLogP 1.6 / TPSA 93.1 Ų
Computed values; balanced lipophilicity-polarity
Profile may support ADME screening and library design
Contrasts with more polar DNPH and more lipophilic 4-methoxyphenylhydrazine
Medicinal Chemistry Drug Design ADME Prediction

Optimal Application Scenarios


Synthesis of 6-Methoxy-Benzotriazole Scaffolds

For research groups focused on synthesizing functionalized benzotriazole derivatives, particularly those bearing a 6-methoxy substituent, (4-Methoxy-2-nitrophenyl)hydrazine is the optimal starting material. As demonstrated by its 81% conversion to 1-Hydroxy-6-methoxy-benzotriazol, the ortho-nitro group facilitates an intramolecular cyclization that is chemically inaccessible to other phenylhydrazine analogs [1]. This application scenario avoids the need for multi-step, low-yielding routes to install the correct substitution pattern, providing a direct and efficient path to a privileged scaffold in medicinal chemistry.

Derivatization of Sensitive Carbonyls

In analytical or synthetic workflows requiring the derivatization of sensitive aldehydes or ketones, (4-Methoxy-2-nitrophenyl)hydrazine offers a distinct advantage over 2,4-dinitrophenylhydrazine (DNPH). The presence of the electron-donating methoxy group tempers the strong electron-withdrawing effect of the single nitro group, leading to a less deactivated hydrazine . This suggests it can form stable hydrazone derivatives under milder, more neutral conditions than the strongly acidic media typically required for DNPH derivatizations, thereby preserving the integrity of acid-labile substrates [2].

Medicinal Chemistry for Balanced ADME Properties

For drug discovery programs requiring a hydrazine building block with a specific balance of lipophilicity and polarity, (4-Methoxy-2-nitrophenyl)hydrazine presents a calculated profile (cLogP 1.6, TPSA 93.1 Ų) that is neither too polar nor too lipophilic [3]. This 'Goldilocks zone' of physicochemical properties is often correlated with improved oral bioavailability and favorable ADME characteristics compared to both the more polar 2,4-dinitrophenylhydrazine and the more lipophilic 4-methoxyphenylhydrazine [4]. Incorporating this building block early in a hit-to-lead or lead optimization program can help bias the resulting compound library towards molecules with more drug-like properties.

Application
Selection Property
Validation Focus
6-Methoxy-benzotriazole synthesis
Ortho-nitro directed cyclization
Confirm cyclization efficiency and scaffold identity
Derivatization of sensitive carbonyls
Modulated nucleophilicity for hydrazone formation
Evaluate reaction conditions and product stability
Medicinal chemistry library design
Balanced cLogP/TPSA profile
Assess ADME-related property influence in lead series

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